Methyl 2,4-Dimethylbenzoate: A Technical Guide to Synthesis and Application
Methyl 2,4-Dimethylbenzoate: A Technical Guide to Synthesis and Application
The following technical guide details the chemical profile, synthesis, and application of Methyl 2,4-dimethylbenzoate (CAS 23617-71-2).
Executive Summary
Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2 ) is an aromatic ester primarily utilized as a specialized intermediate in organic synthesis and pharmaceutical development. Distinct from its complex fragrance analogs (such as the oakmoss odorant methyl 2,4-dihydroxy-3,6-dimethylbenzoate), this molecule serves as a critical building block for constructing substituted benzyl scaffolds and heterocyclic pharmacophores.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol based on Fischer esterification, and analytical standards for quality assurance.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The precise characterization of Methyl 2,4-dimethylbenzoate is essential for distinguishing it from isomeric impurities (e.g., methyl 2,5-dimethylbenzoate) commonly found in commercial xylene-derived feedstocks.[1]
Table 1: Core Chemical Data
| Parameter | Specification |
| CAS Number | 23617-71-2 |
| IUPAC Name | Methyl 2,4-dimethylbenzoate |
| Synonyms | 2,4-Dimethylbenzoic acid methyl ester; m-Xylic acid methyl ester |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(C)C=C1 |
| InChI Key | QQCLNRPRQRDMCK-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Colorless to pale yellow liquid | Standard State (25°C) |
| Boiling Point | 238–240 °C | @ 760 mmHg (Predicted) |
| Density | 1.03 ± 0.05 g/cm³ | Liquid phase |
| Solubility | Immiscible in water; Soluble in Et₂O, EtOH, DCM | Lipophilic nature (LogP ~2.[1]8) |
| Flash Point | >100 °C | Closed Cup (Estimated) |
Synthesis Protocol: Acid-Catalyzed Esterification[1]
The most robust route for high-purity synthesis is the Fischer Esterification of 2,4-dimethylbenzoic acid.[1] This method is preferred over acyl chloride routes for its atom economy and ease of scalability in a drug development setting.
Reaction Mechanism & Pathway
The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.[1]
Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2,4-dimethylbenzoic acid.
Experimental Methodology
Objective: Synthesize 10.0 g of Methyl 2,4-dimethylbenzoate.
Reagents:
-
2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]
-
Methanol (anhydrous, 50 mL, excess)
-
Dichloromethane (DCM) for extraction[1]
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2,4-dimethylbenzoic acid (10.0 g) and anhydrous methanol (50 mL). Stir until the solid is suspended.
-
Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise. Caution: Exothermic.[1]
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.
-
Checkpoint: Disappearance of the acid starting material indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.
-
Dissolve the residue in DCM (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Note: Gas evolution (CO₂) will occur.
-
Wash the organic layer with Brine (30 mL) and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate.
-
Optional: If high purity (>99%) is required for pharmaceutical use, perform vacuum distillation (approx. 120–125 °C @ 10 mmHg).[1]
-
Analytical Characterization & Quality Control
To validate the identity of the synthesized compound, compare experimental data against the following spectroscopic standards.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to ester).[1]
-
δ 7.05 (s, 1H): Aromatic proton at C3 (between methyls).[1]
-
δ 7.00 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[1]
-
δ 3.88 (s, 3H): Methoxy group (-OCH₃).
-
δ 2.55 (s, 3H): Methyl group at C2 (ortho).[1]
-
δ 2.35 (s, 3H): Methyl group at C4 (para).[1]
-
Interpretation: The distinct singlet at 3.88 ppm confirms the ester formation. The two methyl singlets confirm the 2,4-substitution pattern.[1]
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 164.
-
Base Peak: m/z 133 (Loss of -OCH₃, [M-31]⁺).
-
Fragment: m/z 105 (Loss of -COOCH₃, [M-59]⁺, formation of dimethylphenyl cation).[1]
Applications in Drug Development[1][2]
Methyl 2,4-dimethylbenzoate is not merely a solvent; it is a "masked" benzoic acid scaffold used in the synthesis of complex pharmacophores.[1]
Benzylic Functionalization Workflow
The methyl groups on the aromatic ring are non-equivalent. The C4-methyl is electronically more activated and sterically more accessible than the C2-methyl, allowing for regioselective functionalization (e.g., radical bromination).[1]
Figure 2: Divergent synthetic utility of Methyl 2,4-dimethylbenzoate in medicinal chemistry.
Specific Utility
-
Prodrug Design: The ester moiety serves as a prodrug for 2,4-dimethylbenzoic acid derivatives, improving lipophilicity (LogP) to cross cell membranes before enzymatic hydrolysis.[1]
-
Scaffold Construction: Used as a precursor for preparing 2,4-dimethylbenzamide derivatives, which are often investigated for anti-inflammatory activity.[1]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5][6] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[4][5][6] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Ventilation: Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520902, Methyl 2,4-dimethylbenzoate. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Methyl 3,4-dimethylbenzoate | C10H12O2 | CID 520902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
